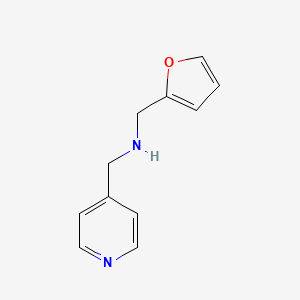

Furan-2-ylmethyl-pyridin-4-ylmethyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan-2-ylmethyl-pyridin-4-ylmethyl-amine is an organic compound with the molecular formula C11H12N2O It is characterized by the presence of a furan ring and a pyridine ring connected through a methylene bridge to an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-ylmethyl-pyridin-4-ylmethyl-amine typically involves the reaction of furan-2-carbaldehyde with pyridin-4-ylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and reducing agents may vary based on cost, availability, and environmental considerations. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced at the pyridine ring to form dihydropyridine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

- Oxidation products include furan-2-carboxylic acid derivatives.

- Reduction products include dihydropyridine derivatives.

- Substitution products vary depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of furan-based compounds in antiviral applications. For instance, derivatives such as 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as inhibitors of SARS-CoV-2 main protease (Mpro), which is a crucial target for COVID-19 treatment. These derivatives demonstrated promising IC50 values, indicating their effectiveness in inhibiting viral replication. The most potent compound from this series exhibited an IC50 value of 1.55 μM against Mpro, showcasing the potential for further development as antiviral agents .

Serotonergic Activity

Compounds similar to furan-2-ylmethyl-pyridin-4-ylmethyl-amine have been investigated for their affinity towards serotonin receptors, particularly the 5-HT1A receptor. These compounds have shown agonist activity and are being explored for their therapeutic potential in treating disorders related to serotonergic dysfunctions such as anxiety, depression, and panic attacks . The ability to modulate these receptors can lead to significant advancements in psychiatric treatments.

Pharmacological Applications

Pharmacophore Modeling

The application of pharmacophore modeling in drug discovery has been instrumental in identifying new leads based on the structural characteristics of compounds like this compound. By creating three-dimensional models that represent the spatial arrangement of essential pharmacophores, researchers can screen libraries of compounds for potential biological activity against various targets . This approach has facilitated the identification of novel inhibitors for key enzymes involved in disease processes.

Case Studies

| Study | Compound | Target | IC50 Value | Notes |

|---|---|---|---|---|

| Study 1 | F8-S43 | SARS-CoV-2 Mpro | 10.76 μM | Non-peptidomimetic inhibitor with low cytotoxicity |

| Study 2 | Pyridin derivatives | 5-HT1A receptor | Varied | Potential treatments for anxiety and depression |

Wirkmechanismus

The mechanism of action of Furan-2-ylmethyl-pyridin-4-ylmethyl-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Furan-2-carbaldehyde: Shares the furan ring but lacks the pyridine and amine groups.

Pyridin-4-ylmethylamine: Contains the pyridine and amine groups but lacks the furan ring.

Furan-2-ylmethylamine: Contains the furan and amine groups but lacks the pyridine ring.

Uniqueness: Furan-2-ylmethyl-pyridin-4-ylmethyl-amine is unique due to the combination of the furan and pyridine rings connected through a methylene bridge to an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biologische Aktivität

Furan-2-ylmethyl-pyridin-4-ylmethyl-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, focusing on its antioxidant, antibacterial, anticancer, and neuroprotective effects based on recent research findings.

Chemical Structure and Properties

Furan derivatives, including this compound, are characterized by their unique structure which allows for various interactions with biological targets. The presence of both furan and pyridine rings contributes to their biological activity.

Antioxidant Activity

Research indicates that compounds containing furan moieties exhibit significant antioxidant properties . For instance, a study highlighted that α-furfuryl derivatives demonstrated potent antioxidant activity through their ability to scavenge free radicals and protect against oxidative stress. These compounds were found to penetrate the blood-brain barrier (BBB), suggesting potential applications in neuroprotection .

Antibacterial Activity

Furan derivatives have shown broad-spectrum antibacterial activity . A related compound, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea), was tested against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that this compound effectively inhibited bacterial growth, supporting the potential use of furan derivatives in developing new antibiotics .

Table 1: Antibacterial Activity of Furan Derivatives

| Compound Name | Pathogens Tested | Activity Observed |

|---|---|---|

| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea) | E. coli, S. aureus, B. subtilis | Inhibition (except B. subtilis) |

| Furan-based derivatives | Various Gram-positive and Gram-negative bacteria | Significant inhibition observed |

Anticancer Activity

The anticancer potential of furan derivatives has been extensively studied. Compounds such as those containing thiadiazole linked to furan have shown promising results against various cancer cell lines. These compounds exhibited mechanisms including apoptosis induction and cell cycle arrest, making them candidates for further development as anticancer agents .

Neuroprotective Effects

The ability of furan derivatives to cross the BBB enhances their neuroprotective potential. Studies suggest that these compounds can mitigate neuronal damage caused by oxidative stress and inflammation, indicating their role as therapeutic agents in neurodegenerative diseases .

Case Studies

- Antioxidant Study : A comprehensive evaluation of α-furfuryl compounds demonstrated their effectiveness in reducing oxidative stress markers in neuronal cells, thus providing a basis for their use in treating conditions like Alzheimer's disease.

- Antibacterial Efficacy : In vitro studies on 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea) showed significant bactericidal effects against E. coli and S. aureus, highlighting its potential application in treating bacterial infections.

- Anticancer Research : Compounds derived from furan were tested against breast cancer cell lines, showing a reduction in cell viability and induction of apoptotic pathways.

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-1-pyridin-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10/h1-7,13H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSIAFIXOKLHFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-98-5 |

Source

|

| Record name | N-(2-Furanylmethyl)-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436086-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.